molecular formula C17H16ClN3O B4389734 N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide

Cat. No.: B4389734
M. Wt: 313.8 g/mol
InChI Key: KQYSDNCZWJYNBE-UHFFFAOYSA-N
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Description

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The next step involves the introduction of the 4-chlorobenzyl group through a nucleophilic substitution reaction. Finally, the ethyl group is added via an alkylation reaction, and the formamide group is introduced through a formylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions include various benzimidazole derivatives, amines, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell walls makes it a candidate for developing new antibiotics.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for further research.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition prevents cancer cell proliferation and induces apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • {2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide
  • {2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}formamide
  • {2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide

Uniqueness

What sets N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide apart from similar compounds is its specific substitution pattern. The presence of the 4-chlorobenzyl group imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets. This makes it particularly effective in applications where other similar compounds may not perform as well.

Properties

IUPAC Name

N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-14-7-5-13(6-8-14)11-21-16-4-2-1-3-15(16)20-17(21)9-10-19-12-22/h1-8,12H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYSDNCZWJYNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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